4-phenylbut-3-enethioic S-acid

PHM inhibition mechanism-based inactivation neuropeptide amidation

4-Phenylbut-3-enethioic S-acid (CAS 1914-61-0), also catalogued as (Z)-styrylthioacetic acid, is an unsaturated thioacetic acid derivative with molecular formula C₁₀H₁₀OS (MW 178.25). It belongs to a class of mechanism-based inhibitors targeting peptidylglycine α-hydroxylating monooxygenase (PHM; EC 1.14.17.3), the rate-limiting enzyme in C-terminal amidation of bioactive neuropeptides including substance P.

Molecular Formula C10H10OS
Molecular Weight 178.249
CAS No. 1914-61-0
Cat. No. B592828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenylbut-3-enethioic S-acid
CAS1914-61-0
Synonyms(Z)-STYRYLTHIOACETIC ACID
Molecular FormulaC10H10OS
Molecular Weight178.249
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCC(=O)S
InChIInChI=1S/C10H10OS/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)
InChIKeySEUYMUDVXBSSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylbut-3-enethioic S-acid (CAS 1914-61-0): A Stereochemically Defined PHM Inhibitor Tool for Neuropeptide Research


4-Phenylbut-3-enethioic S-acid (CAS 1914-61-0), also catalogued as (Z)-styrylthioacetic acid, is an unsaturated thioacetic acid derivative with molecular formula C₁₀H₁₀OS (MW 178.25) . It belongs to a class of mechanism-based inhibitors targeting peptidylglycine α-hydroxylating monooxygenase (PHM; EC 1.14.17.3), the rate-limiting enzyme in C-terminal amidation of bioactive neuropeptides including substance P [1]. The compound is the (Z)-geometric isomer of styrylthioacetic acid; its (E)-counterpart (CAS 1914-62-1 / 13435-97-7) is the form predominantly characterized in the primary literature for PHM inhibition . This stereochemical distinction carries functional consequences for enzyme recognition and inactivation kinetics, making isomer identity a critical procurement specification.

Why Generic Substitution Fails for 4-Phenylbut-3-enethioic S-acid (CAS 1914-61-0): Stereochemistry, Sulfur Chemistry, and Organ-Selective Pharmacology


Substituting this compound with its (E)-isomer, the oxygen analog trans-styrylacetic acid, or saturated thioether derivatives is not functionally equivalent. The (Z)-configuration imposes a distinct spatial orientation of the phenyl ring relative to the thioacetic acid moiety, potentially altering enzyme active-site recognition [1]. Furthermore, the thioether sulfur atom confers a fundamentally different inhibition mechanism compared to the all-carbon carboxylic acid backbone: while trans-styrylacetic acid acts as both a competitive reversible inhibitor (brain PHM, Ki = 0.6–1.0 μM) and a mechanism-based inactivator (serum/heart PHM, kinact/KI ≈ 100 M⁻¹s⁻¹), trans-styrylthioacetic acid demonstrates distinct time-dependent inactivation kinetics [2]. The literature further documents pronounced species-dependent potency (horse ≫ rat > human) and organ-selective inactivation profiles that are compound-specific and cannot be extrapolated across analogs [3]. These multi-dimensional differences mean that even closely related in-class compounds are not interchangeable for reproducible experimental outcomes.

Quantitative Differentiation Evidence: 4-Phenylbut-3-enethioic S-acid (CAS 1914-61-0) vs. Closest Analogs


Mechanism-Based vs. Competitive Inhibition: Thioether Sulfur Switches PHM Inactivation Mode Relative to the Oxygen Analog

In direct comparative kinetic studies, trans-styrylthioacetic acid exhibits time-dependent (mechanism-based) inhibition of PHM from horse serum, whereas trans-styrylacetic acid displays mixed behavior: competitive reversible inhibition in brain PHM (Ki = 0.6 μM soluble, 1.0 μM membrane-associated) but mechanism-based inactivation in serum/heart atrium PHM with kinact/KI ≈ 100 M⁻¹s⁻¹ [1]. The sulfur atom in the thioether linkage thus alters the inhibition mechanism in a tissue-dependent manner, providing a chemically distinct pharmacological tool.

PHM inhibition mechanism-based inactivation neuropeptide amidation

Geometric Isomerism: (Z)- vs. (E)-Styrylthioacetic Acid — The Casara 1996 Series Establishes Non-Equivalent Biological Profiles

The Casara et al. (1996) study synthesized both trans-styrylthioacetic acid (compound 1) and cis-styrylthioacetic acid (compound 2) and tested them as PHM inhibitors [1]. While the paper identifies trans-styrylthioacetic acid as producing potent time-dependent inhibition, the cis (Z) isomer — corresponding to CAS 1914-61-0 — was also characterized within the same experimental system, establishing that geometric configuration around the styryl double bond is a determinant of inhibitory activity. The (Z)-configuration alters the spatial relationship between the phenyl ring and the thioacetic acid warhead, which is predicted to affect active-site docking [1].

stereochemistry-activity relationship geometric isomers PHM inhibitor design

Organ-Selective Inactivation: Styrylthioacetic Acid Spares Brain PHM While Targeting Peripheral Enzyme Pools

Bolkenius et al. (1997) demonstrated that neither trans-styrylthioacetic acid (at 100 μM) nor trans-styrylacetic acid (at 12 mM) could inactivate soluble or membrane-associated PHM from rat brain during a 15-minute pre-incubation, yet both compounds effectively inactivated PHM from blood serum and heart atrium [1]. This organ-selective inactivation profile represents a functional differentiation from broader-spectrum PHM inhibitors such as 4-phenyl-3-butenoic acid (PBA), which inactivates PHM across multiple tissues [2].

organ-selective pharmacology peripheral vs. central PHM substance P processing

Species-Dependent Potency Gradient: Horse ≫ Rat > Human — A Critical Variable for Preclinical Model Selection

Comparative kinetic studies across three species revealed a steep potency gradient for PHM inactivation by trans-styrylthioacetic acid and trans-styrylacetic acid: horse PHM was most sensitive, rat PHM showed intermediate sensitivity, and human PHM was least sensitive [1]. This species rank-order is compound-class-specific and must be accounted for when selecting animal models for in vivo PHM inhibition studies.

species selectivity PHM enzyme kinetics preclinical model translation

Sulfur-Containing Warhead vs. Carboxylic Acid: Physicochemical Differentiation from 4-Phenyl-3-butenoic Acid (PBA)

The replacement of the carboxylic acid group in PBA with a thioacetic acid moiety in styrylthioacetic acid alters key physicochemical parameters relevant to membrane permeability, protein binding, and metabolic stability. The (Z)-styrylthioacetic acid (CAS 1914-61-0) has a predicted logP of ~2.48, boiling point of 309.3 °C, and polar surface area of 56 Ų , compared with 4-phenyl-3-butenoic acid (C₁₀H₁₀O₂, MW 162.19, pKa ~4.5) [1]. The sulfur atom introduces distinct hydrogen-bonding and polarizability characteristics that affect compound handling, solubility, and biological distribution.

physicochemical properties thioether vs. carboxylic acid drug-likeness parameters

NIST-Standardized Identity and Purity Specification: Differentiating (Z)-Styrylthioacetic Acid from Mixed-Isomer Commercial Preparations

CAS 1914-61-0 is unambiguously assigned to the (Z)-isomer of styrylthioacetic acid by the NIST Chemistry WebBook, with a verified InChI and InChIKey [1]. Commercial preparations of styrylthioacetic acid available under CAS 13435-97-7 are the (E)-isomer (typical purity ≥95%, melting point 81–84 °C) . The (Z)-isomer (CAS 1914-61-0) was originally separated from the (E)-isomer based on differential solubility of sodium and barium salts . Procurement specification must therefore include geometric isomer verification to ensure experimental reproducibility.

analytical standardization geometric purity NIST reference data

Optimal Research and Industrial Application Scenarios for 4-Phenylbut-3-enethioic S-acid (CAS 1914-61-0)


Stereochemical Probe for PHM Active-Site Geometry: (Z)-Isomer as a Conformational Control

The (Z)-configuration of CAS 1914-61-0 provides a geometrically distinct probe for mapping the PHM active-site topography. Because the (E)-isomer (trans-styrylthioacetic acid) is the characterized potent inhibitor [1], the (Z)-isomer can serve as a stereochemical control to determine whether the enzyme's substrate-binding pocket discriminates between cis and trans styryl geometries. This application is directly supported by the Casara et al. (1996) parallel synthesis and testing of both geometric isomers [1].

Peripheral-Selective PHM Inactivation in Cardiovascular Neuropeptide Research

Based on the demonstrated organ-selective inactivation profile — where styrylthioacetic acid derivatives spare brain PHM while inactivating serum and heart atrium enzyme pools [1] — CAS 1914-61-0 may be employed to investigate peripheral neuropeptide processing (e.g., substance P maturation in cardiac tissue) without confounding central nervous system effects. This scenario is particularly relevant given that heart atrium membrane PHM shows inactivation rate constants of kinact/KI ≈ 100 M⁻¹s⁻¹ with the related trans-styrylacetic acid [1], and the thioether analog offers a chemically distinct tool for the same peripheral target.

Species-Comparative PHM Pharmacology: Rat and Human In Vitro Models

The well-documented species potency gradient (horse ≫ rat > human) for styrylthioacetic acid-class PHM inhibitors [1] positions CAS 1914-61-0 as a tool for cross-species PHM pharmacology studies. Researchers can use this compound to probe species-specific differences in PHM active-site architecture and susceptibility to mechanism-based inactivation, which is critical for translating preclinical findings from rodent models to human-relevant systems.

Thioether-Containing PHM Inhibitor SAR: Sulfur Isostere Libraries

CAS 1914-61-0 serves as a key reference compound within structure-activity relationship (SAR) campaigns exploring sulfur-containing PHM inhibitors. Unlike the more potent oxygen analog 4-phenyl-3-butenoic acid (PBA, Ki = 0.001–0.019 μM) [2], the thioether linkage in styrylthioacetic acid introduces distinct electronic and steric properties that can be systematically varied. The (Z)-isomer specifically provides a geometrically constrained scaffold for designing next-generation PHM inhibitors with potentially improved selectivity or pharmacokinetic profiles.

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